Coumaperine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Coumaperine is a N-acylpiperidine.
Coumaperine is a natural product found in Piper nigrum with data available.
Scientific Research Applications
Chemopreventive Effects in Hepatocarcinogenesis
Coumaperine, isolated from white pepper, has demonstrated chemopreventive action against rat hepatocarcinogenesis. A study by Kitano et al. (2000) indicated that coumaperine reduced the numbers and areas of induced glutathione S‐transferase placental form (GST‐P)‐positive hepatocellular foci, suggesting its role in protecting against the initiation of hepatocarcinogenesis possibly through inhibition of cell proliferation (Kitano et al., 2000).
Inhibition of NF-κB and Anticancer Activity
Coumaperine derivatives were explored for their cytotoxic effects against cancer cells and NF-κB inhibitory activity by Nandakumar et al. (2017). They found that derivatives like CP-9 and CP-38 suppressed NF-κB subunits and inhibited cell migration in lung adenocarcinoma cells, indicating potential anticancer properties (Nandakumar et al., 2017).
Coumarin Scaffold in Medicinal Chemistry
A review by Annunziata et al. (2020) discusses the importance of the coumarin scaffold, present in coumaperine, in medicinal chemistry. Coumarin's ability to interact with various enzymes and receptors makes it a versatile scaffold with applications in the treatment of different diseases (Annunziata et al., 2020).
Inhibition of Cholinesterase
Research on the roots of Angelica dahurica identified coumarins with inhibitory effects against cholinesterase, an enzyme important in neurological function. This study highlights the potential of coumarins like coumaperine in treating neurological disorders (Seo et al., 2013).
Apoptogenic Effects in Cancer Cell Lines
A study on various coumarins found in plants demonstrated their potential in inducing apoptosis in cancer cell lines. This research, including the analysis of compounds like osthole, highlights the role of coumarins in developing chemotherapeutic agents (Shokoohinia et al., 2014).
properties
CAS RN |
76733-91-0 |
---|---|
Product Name |
Coumaperine |
Molecular Formula |
C16H19NO2 |
Molecular Weight |
257.33 g/mol |
IUPAC Name |
(2E,4E)-5-(4-hydroxyphenyl)-1-piperidin-1-ylpenta-2,4-dien-1-one |
InChI |
InChI=1S/C16H19NO2/c18-15-10-8-14(9-11-15)6-2-3-7-16(19)17-12-4-1-5-13-17/h2-3,6-11,18H,1,4-5,12-13H2/b6-2+,7-3+ |
InChI Key |
QDAARMDLSCDBFU-YPCIICBESA-N |
Isomeric SMILES |
C1CCN(CC1)C(=O)/C=C/C=C/C2=CC=C(C=C2)O |
SMILES |
C1CCN(CC1)C(=O)C=CC=CC2=CC=C(C=C2)O |
Canonical SMILES |
C1CCN(CC1)C(=O)C=CC=CC2=CC=C(C=C2)O |
synonyms |
coumaperine N-5-(4-hydroxyphenyl)-2E,4E-pentadienoylpiperidine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.